3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
The compound 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, as part of the imidazo[1,2-a]pyridine-3-carboxamides (IPAs) group, has been explored for its antimycobacterial activity. Research conducted by Lv et al. (2017) found that compounds with an N-[2-(piperazin-1-yl)ethyl] moiety, similar in structure to this compound, demonstrated significant activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. These findings suggest potential applications in treating tuberculosis, especially drug-resistant forms (Lv et al., 2017).
Anticancer Activity
Another area of application is in anticancer research. Kumar et al. (2013) explored various piperazine-2,6-dione derivatives, including compounds structurally related to this compound, for their anticancer properties. Some of these compounds demonstrated significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This indicates the potential of such compounds in the development of new anticancer therapies (Kumar et al., 2013).
Receptor Binding and Neurological Research
In neurological research, compounds like this compound have been synthesized for receptor binding assays. Guca (2014) synthesized and evaluated the receptor binding affinity of similar compounds, noting their potential as dopamine D4 receptor ligands. This research opens up possibilities for developing treatments for neurological disorders or conditions involving dopamine receptors (Guca, 2014).
Development of Novel Pharmaceutical Compounds
The versatility of the imidazo[1,2-a]pyridine scaffold, which includes this compound, is evident in its application in developing various therapeutic agents. Deep et al. (2016) highlighted the broad range of applications of this scaffold in medicinal chemistry, including its role in anticancer, antimicrobial, antiviral, and other therapeutic areas. This underlines the importance of such compounds in the ongoing search for new and effective pharmaceutical agents (Deep et al., 2016).
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-6-16-11(9-14-12(16)3-1)10-15-7-4-13-5-8-15/h1-3,6,9,13H,4-5,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIUQFYKAYGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653468 | |
Record name | 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956018-40-9 | |
Record name | 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.